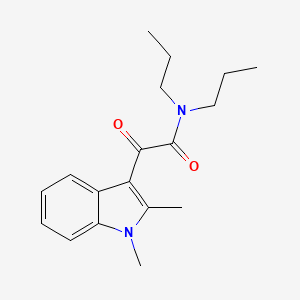
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a derivative of indole, a naturally occurring compound found in many plants and animals. In recent years, DPA has gained attention for its potential use in the study of various biological processes, including cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Novel Syntheses and Derivatives
Research into 2-(1,2-Dimethyl-1H-Indol-3-yl)-2-oxo-N,N-dipropylacetamide and related compounds has led to the discovery of novel syntheses and derivatives with potential applications in medicinal chemistry. For instance, studies have demonstrated innovative synthetic routes for indole derivatives, showcasing the versatility and potential of these compounds in drug development and organic chemistry. These syntheses often involve intramolecular nucleophilic aromatic substitution, highlighting the complex chemical behaviors and potential for creating structurally diverse molecules with unique biological activities (Kametani, Ohsawa, & Ihara, 1981).
Biochemical and Pharmacological Properties
The biochemical and pharmacological properties of this compound derivatives have been extensively studied, revealing a range of potential therapeutic applications. For example, derivatives have shown potent inotropic activity in dog models, indicating potential applications in treating heart conditions (Robertson et al., 1986). Additionally, the study of analogues like Modafinil and its impacts on dopamine uptake suggests potential for treating psychostimulant abuse, further demonstrating the compound's relevance in neuroscience and addiction medicine (Okunola-Bakare et al., 2014).
Environmental and Analytical Chemistry Applications
In the field of environmental and analytical chemistry, derivatives of this compound have been utilized as molecular probes for sensitive detection of carbonyl compounds in water samples. This application underscores the compound's utility in environmental monitoring and pollution assessment, demonstrating its role beyond pharmaceuticals (Houdier et al., 2000).
Contributions to Neurochemistry and Behavioral Sciences
Explorations into the neurobiochemical effects of Aspartame, a related dipeptide sweetener, have shed light on the complex interactions between dietary compounds and neurotransmitter systems. This research has implications for understanding the neurological and behavioral impacts of synthetic sweeteners, potentially influencing dietary guidelines and public health policies (Coulombe & Sharma, 1986).
Propiedades
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-11-20(12-6-2)18(22)17(21)16-13(3)19(4)15-10-8-7-9-14(15)16/h7-10H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFCIPRPLKYRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide](/img/structure/B2955539.png)
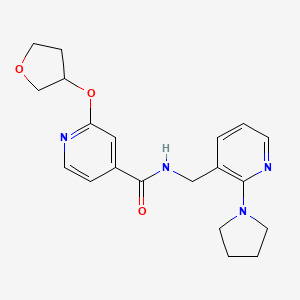
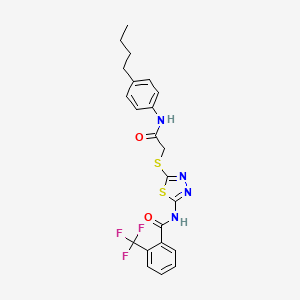
![{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B2955545.png)
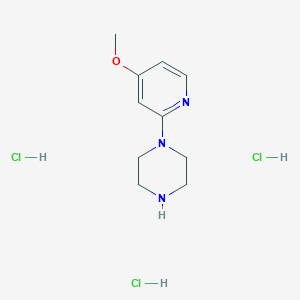
![tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate](/img/structure/B2955550.png)
![N-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2955551.png)
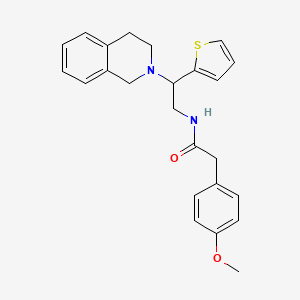
![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2955555.png)


![2-chloro-N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-4-carboxamide](/img/structure/B2955559.png)
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2955561.png)
![N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955562.png)
